molecular formula C25H20N6O B2967520 3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-53-0

3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2967520
CAS RN: 891103-53-0
M. Wt: 420.476
InChI Key: LPMDEEDIQBXIJU-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazolo[4,3-b]pyridazine ring, and an amide group .

Scientific Research Applications

Oncology Research

This compound has potential applications in cancer research due to its structural similarity to molecules that interact with tyrosine kinases, which are often implicated in cancer pathogenesis. It could be used to study the inhibition of these enzymes and develop new therapeutic agents for leukemia and other cancers .

Structural Biology

The unique structure of this compound, featuring a triazolo[4,3-b]pyridazine ring, makes it suitable for crystallography studies to understand molecular conformations and interactions. This can provide insights into the design of drugs with better efficacy and reduced side effects .

Medicinal Chemistry

As a molecule with a complex heterocyclic system, it can serve as a lead compound for the synthesis of new pharmaceuticals. Its modifications could lead to the discovery of new drugs with applications in various diseases, particularly those requiring interaction with the central nervous system .

Material Science

The compound’s aromatic and heterocyclic components make it a candidate for creating novel materials, such as organic semiconductors or components for molecular electronics. Its ability to form stable structures through hydrogen bonding can be exploited in designing new materials .

Chemical Synthesis

This compound can be used as a precursor in chemodivergent synthesis, where it can lead to the formation of various amides and bromoimidazo[1,2-a]pyridines, which are valuable in medicinal chemistry for their biological properties .

Biochemistry

The compound’s ability to form H-bonded chains through its amide, amine, and pyrimidine groups makes it interesting for biochemical studies, particularly in understanding protein-ligand interactions and enzyme mechanisms .

Pharmacodynamics

It could be used to study the dynamics of drug action, including the relationships between drug concentration and effect. This is crucial for determining the proper dosage and route of administration for potential medications .

Pharmacokinetics

Research into how the body absorbs, distributes, metabolizes, and excretes this compound can provide valuable information for developing new drugs, especially in optimizing their bioavailability and minimizing potential toxicity .

properties

IUPAC Name

3,4-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-16-6-7-19(15-17(16)2)25(32)27-20-10-8-18(9-11-20)21-12-13-23-28-29-24(31(23)30-21)22-5-3-4-14-26-22/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMDEEDIQBXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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